BenchChemオンラインストアへようこそ!

3-Bromo-2-(difluoromethoxy)-5-fluoropyridine

Physicochemical Characterization Purification Method Selection Distillation Feasibility

3-Bromo-2-(difluoromethoxy)-5-fluoropyridine is a trisubstituted pyridine derivative bearing a bromine atom at the 3-position, a difluoromethoxy group at the 2-position, and a fluorine atom at the 5-position of the pyridine ring. Its molecular formula is C₆H₃BrF₃NO with a molecular weight of 241.99 g/mol, placing it among the heavier, fully halogenated pyridine building blocks.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
Cat. No. B7837551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(difluoromethoxy)-5-fluoropyridine
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)OC(F)F)F
InChIInChI=1S/C6H3BrF3NO/c7-4-1-3(8)2-11-5(4)12-6(9)10/h1-2,6H
InChIKeyLWNHVJJAGIMJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(difluoromethoxy)-5-fluoropyridine (CAS 1214348-57-8): Trisubstituted Fluorinated Pyridine Building Block for Research Procurement


3-Bromo-2-(difluoromethoxy)-5-fluoropyridine is a trisubstituted pyridine derivative bearing a bromine atom at the 3-position, a difluoromethoxy group at the 2-position, and a fluorine atom at the 5-position of the pyridine ring . Its molecular formula is C₆H₃BrF₃NO with a molecular weight of 241.99 g/mol, placing it among the heavier, fully halogenated pyridine building blocks . This compound is typically supplied as a white to off-white solid with purities of 95–98% and is utilized exclusively as a research intermediate in medicinal chemistry, agrochemical development, and materials science .

Why 3-Bromo-2-(difluoromethoxy)-5-fluoropyridine Cannot Be Replaced by Generic Pyridine Analogs in Synthetic Workflows


The simultaneous presence of three electronically and sterically distinct substituents—an electron-withdrawing bromine at C3, a lipophilic hydrogen-bond-accepting difluoromethoxy at C2, and a strongly electronegative fluorine at C5—creates a unique electronic topography on the pyridine ring that cannot be replicated by any single- or two-substituent analog . Replacement with 3-bromo-2-(difluoromethoxy)pyridine (lacking 5-F, MW 224.00) alters ring electronics and removes a fluorine vector required for target binding in many drug discovery programs, while substitution with 2-(difluoromethoxy)-5-fluoropyridine (lacking 3-Br, MW 163.10) eliminates the heavy-atom cross-coupling handle entirely . The predicted pKa of −3.55 for the target versus −1.19 for the des-bromo analog and 0.45 for 3-bromo-5-fluoropyridine demonstrates that even single-substituent changes shift the protonation state by over 2 log units, fundamentally altering solubility, salt formation, and chromatographic behavior [1].

Quantitative Differentiation Evidence for 3-Bromo-2-(difluoromethoxy)-5-fluoropyridine Relative to Its Closest Analogs


Boiling Point Elevation of ~43.5 °C Over the Des-Bromo Analog 2-(Difluoromethoxy)-5-fluoropyridine

The predicted boiling point of 3-bromo-2-(difluoromethoxy)-5-fluoropyridine (185.4 ± 35.0 °C) is substantially higher than that of its closest non-brominated analog, 2-(difluoromethoxy)-5-fluoropyridine (141.9 ± 35.0 °C), an increase attributable to the additional bromine atom increasing molecular polarizability and London dispersion forces . This ~43.5 °C difference, while based on predicted values, directly informs distillation-cut planning, vacuum requirements, and thermal stability considerations during large-scale purification.

Physicochemical Characterization Purification Method Selection Distillation Feasibility

Predicted Density of 1.749 g/cm³ Exceeds the Des-Bromo Analog by 0.414 g/cm³, Impacting Solvent Layering and Phase Separation

3-Bromo-2-(difluoromethoxy)-5-fluoropyridine exhibits a predicted density of 1.749 ± 0.06 g/cm³, considerably higher than that of the des-bromo comparator 2-(difluoromethoxy)-5-fluoropyridine (1.335 ± 0.06 g/cm³) . The ~31% density increase reflects the contribution of the heavy bromine atom and directly affects phase behavior in liquid-liquid extractions, sedimentation tendencies during crystallization, and compatibility with aqueous-organic biphasic reaction conditions where the denser organic layer may invert the typical phase order.

Liquid-Liquid Extraction Chromatography Formulation Development

Predicted pKa of −3.55 Confers Distinctly Stronger Acidity and Protonation Behavior Compared to Two Key Analogs

The predicted pKa (acid dissociation constant) of 3-bromo-2-(difluoromethoxy)-5-fluoropyridine is −3.55 ± 0.39, reflecting strong electron withdrawal by the cumulative effect of the 3-bromo and 5-fluoro substituents on the pyridine nitrogen basicity . This represents a dramatic 2.36 log-unit shift relative to the des-bromo analog 2-(difluoromethoxy)-5-fluoropyridine (pKa −1.19 ± 0.29) and a 4.00 log-unit shift relative to 3-bromo-5-fluoropyridine (pKa 0.45 ± 0.20), which lacks the difluoromethoxy group [1]. A pKa difference of 2.36 corresponds to a >200-fold difference in the protonated fraction at a given pH, directly influencing salt screening success rates, HPLC retention times in ion-pairing methods, and nucleophilic aromatic substitution kinetics.

Salt Formation Crystallization Reversed-Phase HPLC Reactivity

Molecular Weight of 241.99 g/mol and Trisubstitution Pattern Create a Distinct Mass- and Reactivity-Based Niche Among Fluoropyridine Building Blocks

With a molecular weight of 241.99 g/mol, 3-bromo-2-(difluoromethoxy)-5-fluoropyridine occupies a unique position between lighter disubstituted pyridines such as 3-bromo-2-(difluoromethoxy)pyridine (MW 224.00) and heavier trisubstituted analogs such as 2-bromo-4-(difluoromethoxy)-5-fluoropyridine (isomeric, MW 241.99) . Critically, only this specific 2,3,5-substitution pattern places the bromine in an electronically deactivated, meta-like position relative to the pyridine nitrogen, while the ortho-difluoromethoxy group provides a hydrogen-bond-accepting pharmacophoric element. This differentiated substitution topology, combined with the presence of three distinct heteroatom/halogen substituents, provides a unique isotopologue pattern in LC-MS (distinctive ⁷⁹Br:⁸¹Br ~1:1 doublet) that allows unambiguous tracking in metabolic profiling studies without the interference encountered with chloro analogs.

Mass Spectrometry Identification Cross-Coupling Selectivity Building Block Library Design

Procurement-Relevant Application Scenarios for 3-Bromo-2-(difluoromethoxy)-5-fluoropyridine Based on Established Differentiation Evidence


Late-Stage Diversification of Pharmaceutical Leads via C3-Selective Suzuki-Miyaura Coupling

The C3 bromine of 3-bromo-2-(difluoromethoxy)-5-fluoropyridine serves as a cross-coupling handle whose reactivity is electronically modulated by the ortho-difluoromethoxy and para-fluorine substituents, allowing for site-selective palladium-catalyzed coupling in the presence of other potentially reactive positions on advanced intermediates . This differentiated reactivity, supported by systematic studies of halogenated pyridine cross-coupling regioselectivity [1], enables medicinal chemistry teams to install aryl, heteroaryl, or alkenyl diversity at the C3 position after the difluoromethoxy and fluorine pharmacophores have already been incorporated into the scaffold. The predicted low pKa of −3.55 further ensures that the pyridine nitrogen remains unprotonated under standard Suzuki conditions (aqueous base, pH >10), avoiding catalyst poisoning that can plague more basic pyridine intermediates .

Agrochemical Intermediate for Fluorinated Pyridine-Containing Herbicide and Fungicide Candidates

The difluoromethoxy group is a privileged motif in modern crop protection chemistry, known to enhance lipophilicity, membrane penetration in plant systems, and metabolic resistance to oxidative degradation [2]. 3-Bromo-2-(difluoromethoxy)-5-fluoropyridine provides this motif pre-installed alongside a synthetic handle (C3-Br) for late-stage diversification, making it a strategically useful intermediate for agrochemical discovery programs seeking to explore structure-activity relationships around difluoromethoxypyridine-based herbicides and fungicides. Its higher density and boiling point relative to non-brominated analogs translate to practical advantages in industrial-scale workup and distillation, as the compound partitions predictably in aqueous-organic separations.

Liquid Crystal Component Development Exploiting 3-Fluoropyridine-Difluoromethyleneoxy Architecture

Patent literature explicitly claims 2,5-substituted pyridine derivatives and 3-fluoropyridine derivatives containing a difluoromethyleneoxy group as components of liquid-crystalline media for electro-optical displays [3]. 3-Bromo-2-(difluoromethoxy)-5-fluoropyridine embodies both the 3-fluoropyridine and the difluoromethyleneoxy structural requirements, and its C3 bromine provides a convenient site for further functionalization to install the terminal groups (R1, R2) required by the general formula disclosed in US20100127212 [3]. The ability of the difluoromethoxy group to modulate dielectric anisotropy while maintaining chemical stability makes this compound specifically suitable for this application, a niche that simpler analogs such as 3-bromo-5-fluoropyridine (lacking the difluoromethyleneoxy bridge) cannot address.

Medicinal Chemistry Building Block for CNS-Penetrant Fluorinated Scaffolds

Fluorinated pyridine derivatives are widely employed in CNS drug discovery because fluorine substitution can enhance blood-brain barrier permeability, block metabolically labile sites, and fine-tune pKa to avoid lysosomal trapping . The combination of a difluoromethoxy group (acting as a lipophilic hydrogen-bond acceptor) and a C5 fluorine (modulating ring electronics without adding significant steric bulk) makes 3-bromo-2-(difluoromethoxy)-5-fluoropyridine a strategically functionalized building block for constructing CNS-penetrant candidate molecules. Its predicted pKa of −3.55 precludes protonation at physiological pH, favoring passive diffusion across lipid membranes, while its molecular weight of 241.99 as a building block allows sufficient room for additional fragment growth before exceeding typical CNS drug property limits .

Quote Request

Request a Quote for 3-Bromo-2-(difluoromethoxy)-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.